m-PEG12-DBCO

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

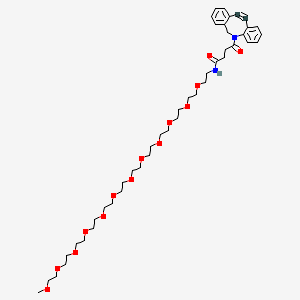

m-PEG12-DBCO: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by connecting two essential ligands, promoting selective protein degradation through the ubiquitin-proteasome system within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: m-PEG12-DBCO is synthesized through a series of chemical reactions involving polyethylene glycol and dibenzylcyclooctyne (DBCO). The synthesis typically involves the following steps:

- Activation of polyethylene glycol with a suitable activating agent.

- Coupling of the activated polyethylene glycol with dibenzylcyclooctyne under controlled conditions to form this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity reagents and solvents.

- Strict control of reaction parameters such as temperature, pH, and reaction time.

- Purification of the final product through techniques like chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: m-PEG12-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a copper-free “click chemistry” reaction that forms a stable triazole without the need for a copper catalyst .

Common Reagents and Conditions:

Reagents: Azide-containing molecules.

Conditions: Ambient temperature, copper-free environment

Major Products: The major product formed from the reaction of this compound with azides is a stable triazole linkage .

Wissenschaftliche Forschungsanwendungen

Chemistry: m-PEG12-DBCO is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells. This application is crucial for studying protein function and developing new therapeutic strategies .

Biology: In biological research, this compound is used for labeling and tracking biomolecules. Its ability to form stable triazole linkages with azides makes it useful for bioorthogonal chemistry applications .

Medicine: this compound is employed in the development of targeted therapies, particularly in cancer research. By facilitating the degradation of specific proteins, it helps in the design of drugs that can selectively target and eliminate cancer cells .

Industry: In the pharmaceutical industry, this compound is used in the production of advanced drug delivery systems and diagnostic tools. Its versatility and stability make it a valuable component in various industrial applications .

Wirkmechanismus

m-PEG12-DBCO exerts its effects through the formation of stable triazole linkages with azide-containing molecules. This reaction is facilitated by the strain in the eight-membered ring of DBCO, which allows the reaction to occur without the need for a copper catalyst. The resulting triazole linkage is stable and bioorthogonal, meaning it does not interfere with biological processes .

Vergleich Mit ähnlichen Verbindungen

m-dPEG12-DBCO: Another polyethylene glycol-based linker with similar properties and applications.

Tetra-dPEG11-DBCO: A compound with multiple polyethylene glycol chains, used for similar bioorthogonal chemistry applications.

Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: A shorter polyethylene glycol-based linker used in similar reactions.

Uniqueness: m-PEG12-DBCO is unique due to its long polyethylene glycol chain, which provides enhanced solubility and flexibility in various applications. Its ability to form stable triazole linkages without the need for a copper catalyst makes it particularly valuable in biological and medical research .

Biologische Aktivität

m-PEG12-DBCO (dibenzocyclooctyne) is a versatile compound utilized primarily in bioorthogonal chemistry, particularly in the context of click chemistry. This compound features a PEG (polyethylene glycol) linker that enhances solubility and biocompatibility, making it suitable for various biological applications, including drug delivery, protein labeling, and the development of diagnostic tools.

Chemical Structure and Properties

The chemical structure of this compound includes a dibenzocyclooctyne moiety that allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-functionalized molecules. The PEG12 linker contributes to increased hydrophilicity and reduced immunogenicity, which are crucial for in vivo applications.

Molecular Formula: C₅₄H₈₁N₃O₁₆

Molecular Weight: 1028.23 g/mol

This compound operates through a copper-free click chemistry mechanism. This allows for rapid and specific conjugation to azide-containing biomolecules without the need for catalysts, which can be detrimental in biological systems. The reaction forms a stable triazole linkage, facilitating the attachment of various functional groups or therapeutic agents to proteins or nucleic acids.

1. Drug Delivery Systems

Recent studies have demonstrated the effectiveness of this compound in enhancing drug delivery, particularly in peptide-decorated nanogels. These nanogels can encapsulate therapeutic agents and facilitate their targeted delivery to immune cells.

- Case Study: A study published in MDPI explored the use of DBCO-modified peptides attached to biodegradable polycarbonate nanogels. The results indicated that these nanogels effectively stimulated antigen-presenting cells (APCs), leading to enhanced immune responses against cancer antigens .

2. Protein Labeling

This compound is also employed for site-specific labeling of proteins via SPAAC reactions. This method allows researchers to attach fluorescent dyes or other labels to proteins without disrupting their biological activity.

- Case Study: A study demonstrated the successful modification of CD4+ peptide antigens using DBCO, resulting in effective presentation on APCs and subsequent T-cell activation .

3. Diagnostic Tools

The compound has been utilized in the development of diagnostic assays, where its ability to form stable conjugates is leveraged for sensitive detection of biomarkers.

Research Findings

Several studies highlight the biological activity and advantages of using this compound:

- Immunostimulation: Research has shown that DBCO-modified peptide nanogels can significantly enhance the maturation of dendritic cells, leading to improved activation of CD4+ T cells .

- Efficient Delivery: In vitro studies indicated that m-PEG12-based conjugates outperformed other formulations in terms of cellular uptake and bioavailability, particularly at lower concentrations .

- Stability and Reactivity: The stability of the triazole bond formed by DBCO with azides ensures that conjugates remain intact under physiological conditions, which is critical for therapeutic applications .

Eigenschaften

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H66N2O14/c1-49-16-17-51-20-21-53-24-25-55-28-29-57-32-33-59-36-37-60-35-34-58-31-30-56-27-26-54-23-22-52-19-18-50-15-14-45-43(47)12-13-44(48)46-38-41-8-3-2-6-39(41)10-11-40-7-4-5-9-42(40)46/h2-9H,12-38H2,1H3,(H,45,47) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSOJWKHYZQWGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H66N2O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.